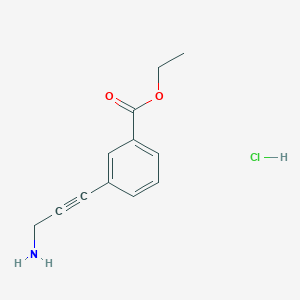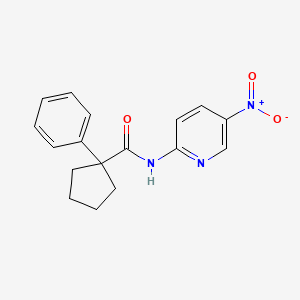
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-metoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide: is a synthetic organic compound characterized by the presence of a thiophene ring with a sulfone group and a methoxybenzamide moiety
Aplicaciones Científicas De Investigación
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” primarily targets the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by “N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” affects the GPCR signaling pathways . The downstream effects include modulation of cell excitability, which can have various physiological implications .
Pharmacokinetics
The compound’s ADME properties and their impact on bioavailability have been evaluated in tier 1 DMPK assays . The compound has shown improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” involve changes in cell excitability due to the activation of GIRK channels . This can potentially influence various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and a sulfur source under acidic conditions.
Introduction of the Sulfone Group: The thiophene ring is then oxidized to introduce the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with 4-Methoxybenzamide: The final step involves coupling the sulfone-substituted thiophene with 4-methoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group to a sulfide or sulfoxide.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Compounds with substituted benzamide moieties.
Comparación Con Compuestos Similares
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide can be compared with similar compounds such as:
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-2-(2-methoxyphenoxy)acetamide: Similar structure but with a different substituent on the benzamide moiety.
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-N-(2-furylmethyl)-2-phenoxyacetamide: Contains a furylmethyl group instead of a methoxy group.
N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-N-(4-fluorobenzyl)-2-oxo-2H-chromene-3-carboxamide: Features a fluorobenzyl group and a chromene ring.
These compounds share the thiophene ring with a sulfone group but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-11-4-2-9(3-5-11)12(14)13-10-6-7-18(15,16)8-10/h2-5,10H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRGBVOIPIHHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-4-({1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2556886.png)


![5-propyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2556892.png)

![5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide](/img/structure/B2556894.png)
![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2556896.png)




